![molecular formula C8H6N2O3S B1615416 2-Methoxy-6-nitrobenzo[d]thiazole CAS No. 4308-10-5](/img/structure/B1615416.png)
2-Methoxy-6-nitrobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-nitrobenzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group at the second position and a nitro group at the sixth position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-nitrobenzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with methoxy-substituted nitrobenzaldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzothiazole ring.
Another method involves the nitration of 2-methoxybenzothiazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to accelerate the reaction and reduce energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Methoxy-6-amino-1,3-benzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound.
Applications De Recherche Scientifique
2-Methoxy-6-nitrobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-bacterial, and anti-inflammatory compounds.
Materials Science: It is utilized in the development of organic semiconductors and fluorescent materials.
Biological Research: It serves as a probe for studying enzyme activities and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-nitrobenzo[d]thiazole depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
In materials science, its electronic properties are influenced by the presence of the methoxy and nitro substituents, which affect the compound’s ability to participate in charge transfer processes.
Comparaison Avec Des Composés Similaires
2-Methoxy-6-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methoxybenzothiazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
2-Methoxy-6-chloro-1,3-benzothiazole: Contains a chloro group instead of a nitro group, which affects its chemical properties and applications.
2-Methoxy-1,3-benzothiazole: Lacks the nitro group, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the methoxy and nitro substituents, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
4308-10-5 |
|---|---|
Formule moléculaire |
C8H6N2O3S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
2-methoxy-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3 |
Clé InChI |
DQGFFBDFHDXHCN-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
COC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


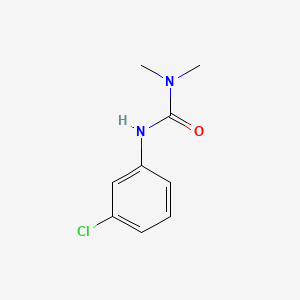
![5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1615334.png)

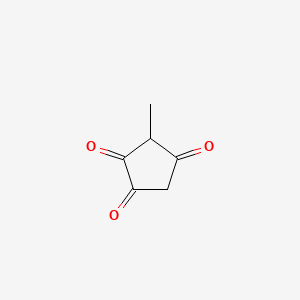


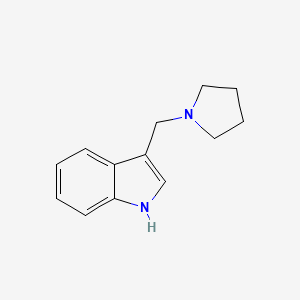

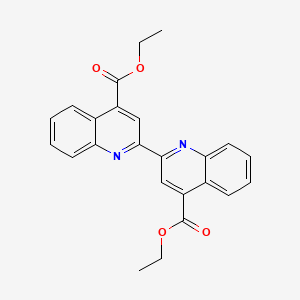
![6,6-Dichlorobicyclo[3.1.0]hexane](/img/structure/B1615345.png)
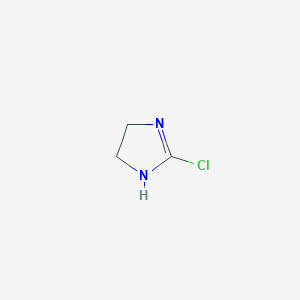

![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)

